molecular formula C8H11NO2 B1620148 Methyl 2-methylprop-2-enoate;prop-2-enenitrile CAS No. 30396-85-1

Methyl 2-methylprop-2-enoate;prop-2-enenitrile

Cat. No.: B1620148
CAS No.: 30396-85-1
M. Wt: 153.18 g/mol
InChI Key: SMUVTFSHWISULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylprop-2-enoate;prop-2-enenitrile is a synthetic polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 2-propenoic acid, 2-methyl-, methyl ester (commonly known as methyl methacrylate) and 2-propenenitrile (commonly known as acrylonitrile). The resulting polymer exhibits unique properties such as high strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylprop-2-enoate;prop-2-enenitrile typically involves free radical polymerization. This process can be initiated using various initiators such as peroxides or azo compounds. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius . The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiators and other additives. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms such as pellets, sheets, or fibers, depending on its intended application.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylprop-2-enoate;prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and thermal stability.

    Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-methylprop-2-enoate;prop-2-enenitrile has numerous applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.

    Biology: Employed in the development of biomaterials for medical applications such as drug delivery systems and tissue engineering.

    Medicine: Utilized in the production of medical devices and implants due to its biocompatibility and mechanical properties.

    Industry: Applied in the manufacturing of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.

Mechanism of Action

The mechanism by which Methyl 2-methylprop-2-enoate;prop-2-enenitrile exerts its effects is primarily through its interaction with other molecules and materials. The polymer’s molecular structure allows it to form strong intermolecular bonds, contributing to its high strength and chemical resistance. Additionally, the presence of nitrile groups in the polymer chain enhances its thermal stability and resistance to solvents.

Comparison with Similar Compounds

Similar Compounds

    Polymethyl methacrylate: A homopolymer of methyl methacrylate, known for its transparency and impact resistance.

    Polyacrylonitrile: A homopolymer of acrylonitrile, used in the production of carbon fibers and as a precursor for other polymers.

    Styrene-acrylonitrile copolymer: A copolymer of styrene and acrylonitrile, known for its toughness and chemical resistance.

Uniqueness

Methyl 2-methylprop-2-enoate;prop-2-enenitrile is unique due to its combination of properties from both methyl methacrylate and acrylonitrile. This polymer exhibits a balance of strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications that require these combined properties.

Properties

CAS No.

30396-85-1

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;prop-2-enenitrile

InChI

InChI=1S/C5H8O2.C3H3N/c1-4(2)5(6)7-3;1-2-3-4/h1H2,2-3H3;2H,1H2

InChI Key

SMUVTFSHWISULV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.C=CC#N

Canonical SMILES

CC(=C)C(=O)OC.C=CC#N

Origin of Product

United States

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